Triethoxychlorosilane

Catalog No.
S1893526
CAS No.
4667-99-6
M.F
C6H15ClO3Si
M. Wt
198.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethoxychlorosilane

CAS Number

4667-99-6

Product Name

Triethoxychlorosilane

IUPAC Name

chloro(triethoxy)silane

Molecular Formula

C6H15ClO3Si

Molecular Weight

198.72 g/mol

InChI

InChI=1S/C6H15ClO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3

InChI Key

JEZFASCUIZYYEV-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)Cl

Canonical SMILES

CCO[Si](OCC)(OCC)Cl

The exact mass of the compound Chlorotriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethoxychlorosilane is a highly reactive, asymmetric organosilicon precursor characterized by a single highly labile silicon-chlorine (Si-Cl) bond and three moderately reactive ethoxy groups. This specific structural configuration bridges the reactivity gap between fully halogenated silanes and fully alkoxylated silanes. In industrial and advanced laboratory settings, the Si-Cl bond allows for instantaneous, catalyst-free nucleophilic substitution or moisture-driven hydrolysis, generating hydrogen chloride (HCl) . This in-situ generated HCl frequently acts as an auto-catalyst for the subsequent condensation of the remaining ethoxy groups or bulk co-reactants. Consequently, triethoxychlorosilane is heavily procured as an essential co-precursor in semiconductor flowable chemical vapor deposition (CVD), a precise silylating agent for complex pharmaceutical intermediates, and a foundational building block for hyperbranched polyalkoxysiloxanes and advanced sol-gel networks [1].

Replacing triethoxychlorosilane with closely related silicon compounds fundamentally disrupts process kinetics and selectivity. Substituting with tetraethoxysilane (TEOS) results in sluggish reactivity; TEOS requires the addition of strong external acid or base catalysts and elevated temperatures to initiate hydrolysis, which is often incompatible with sensitive substrates or rapid flowable CVD processes [1]. Conversely, utilizing tetrachlorosilane (SiCl4) leads to uncontrollable, highly exothermic multi-site reactions that generate excessive corrosive byproducts and heavily cross-linked, intractable networks rather than precisely functionalized monomers [2]. Furthermore, attempting to substitute with trimethoxychlorosilane introduces methoxy groups that hydrolyze significantly faster than ethoxy groups, drastically reducing formulation pot-life and releasing highly toxic methanol rather than the lower-toxicity ethanol byproduct characteristic of triethoxychlorosilane [3].

Catalyst-Free Silylation Reactivity vs. TEOS

In the synthesis of functionalized siloxanes and nanobuilding blocks, the reactivity of the precursor dictates the process conditions. Triethoxychlorosilane undergoes spontaneous nucleophilic substitution at 0 °C to room temperature without the need for external catalysts, driven by the highly reactive Si-Cl bond [1]. In direct contrast, TEOS is significantly less reactive, requiring the addition of strong acid or base catalysts and extended heating to achieve comparable activation [1].

Evidence DimensionSilylation activation and catalyst dependency
Target Compound DataSpontaneous reaction at 0–25 °C; zero external catalyst required
Comparator Or BaselineTEOS (Tetraethoxysilane); requires external acid/base catalysis and elevated temperatures
Quantified DifferenceEliminates the catalyst addition step and lowers the required reaction temperature by >50 °C
ConditionsAlkoxylation and silylation of cyclic siloxanes under nitrogen atmosphere

Procuring this compound allows manufacturers to bypass catalyst addition and heating steps, preserving sensitive substrates and streamlining reactor workflows.

In-Situ Catalysis for Flowable CVD Gap-Fill vs. Uncatalyzed Alkoxysilanes

For high-aspect-ratio gap filling in semiconductor fabrication, flowable dielectric films must cure rapidly and uniformly. When triethoxychlorosilane is added as a co-precursor, it reacts with moisture to generate in-situ HCl, which instantly catalyzes the cross-linking of bulk alkoxysilanes (like MTES or TEOS)[1]. Baselines utilizing pure, uncatalyzed alkoxysilane mixtures suffer from prolonged curing times and yield films with higher, less controllable wet etch rates [1].

Evidence DimensionFlowable dielectric film curing acceleration
Target Compound DataActs as an in-situ HCl generator, instantly catalyzing bulk condensation
Comparator Or BaselineUncatalyzed alkoxysilane mixtures (e.g., pure MTES/TEOS); exhibit prolonged curing times
Quantified DifferenceProvides rapid, localized catalytic curing and enables precise tuning of the film's wet etch rate
ConditionsPlasma-enhanced or thermal flowable chemical vapor deposition (CVD) for gap fill

Essential for semiconductor procurement targeting high-throughput, void-free dielectric gap filling with strict wet etch rate requirements.

Single-Site Functionalization Selectivity vs. Tetrachlorosilane

When modifying complex, sterically hindered molecules such as taxanes to create hydrophobic silicate prodrugs, precise stoichiometry is required. Triethoxychlorosilane limits the reaction to a single substitution event at the sole Si-Cl site, yielding well-defined triethoxysilyl-functionalized derivatives[1]. Using tetrachlorosilane (SiCl4) under similar conditions results in rapid multi-site substitution, leading to complex oligomeric mixtures and unwanted cross-linking that ruin the active pharmaceutical ingredient [1].

Evidence DimensionNucleophilic substitution selectivity
Target Compound DataStrictly mono-substituted functionalization (1 reactive site)
Comparator Or BaselineSiCl4 (Tetrachlorosilane); yields unpredictable multi-substituted and cross-linked networks (4 reactive sites)
Quantified Difference100% limitation to single-site attachment, preventing polymeric byproduct formation
ConditionsDerivatization of complex hydroxyl-bearing APIs (e.g., paclitaxel) in organic solvents

Critical for fine chemical and pharmaceutical synthesis where precise end-capping is required without the risk of cross-linking.

Byproduct Toxicity and Formulation Stability vs. Trimethoxychlorosilane

In the formulation of moisture-cured coatings and sol-gel resins, the choice of alkoxy group dictates both shelf-life and safety. Triethoxychlorosilane features ethoxy groups that provide moderate steric hindrance, extending formulation pot-life, and releases lower-toxicity ethanol upon hydrolysis [1]. In contrast, trimethoxychlorosilane hydrolyzes much faster—making process control difficult—and releases highly toxic methanol, complicating industrial safety and ventilation requirements [1].

Evidence DimensionLeaving group toxicity and hydrolysis rate
Target Compound DataReleases ethanol; moderate hydrolysis rate for extended pot-life
Comparator Or BaselineTrimethoxychlorosilane; releases highly toxic methanol and exhibits rapid, less controllable hydrolysis
Quantified DifferenceShifts byproduct profile from Class 3/toxic (methanol) to Class 3/low-toxicity (ethanol) while improving formulation stability
ConditionsMoisture-cured industrial coatings and bulk sol-gel processing

Allows industrial buyers to improve worker safety and extend the usable shelf-life of moisture-sensitive formulations.

Flowable CVD Dielectric Gap-Fill in Semiconductor Manufacturing

Triethoxychlorosilane is highly procured as a catalytic co-precursor in flowable chemical vapor deposition (CVD) processes. By generating in-situ HCl upon exposure to moisture, it drastically accelerates the condensation of bulk alkoxysilanes (like TEOS or MTES), enabling void-free filling of high-aspect-ratio trenches and allowing precise tuning of the dielectric film's wet etch rate [1].

Synthesis of Silicate Prodrugs and Functionalized APIs

Because it strictly limits reactions to a single substitution site, this compound is the precursor of choice for derivatizing complex active pharmaceutical ingredients (e.g., paclitaxel). It successfully attaches a hydrophobic triethoxysilyl group without the risk of multi-site cross-linking associated with fully halogenated silanes, creating nanoparticle-compatible prodrugs with tunable hydrolytic stability[2].

Advanced Sol-Gel Nanobuilding Blocks and Cyclic Siloxanes

In advanced materials science, triethoxychlorosilane is utilized to synthesize specific nanobuilding blocks, such as 12-membered cyclic siloxanes. Its high, catalyst-free reactivity at room temperature makes it effective in scenarios where standard TEOS is too unreactive to yield the necessary alkoxysilylated intermediates [3].

Precursor for Hyperbranched Polyalkoxysiloxanes

It serves as a critical AB3-type monomer in the synthesis of hyperbranched polymers. The distinct reactivity difference between the single highly reactive chlorine atom and the three ethoxy groups allows for controlled, one-pot initiation of hyperbranched structures used in ultra-hydrophobic coatings and organic-inorganic composites [4].

Boiling Point

156.0 °C

Melting Point

-51.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4667-99-6

Wikipedia

Silane, chlorotriethoxy-

General Manufacturing Information

Silane, chlorotriethoxy-: ACTIVE

Dates

Last modified: 08-16-2023

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